3,4-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a dimethylphenyl group, a chloropyrimidine moiety, and a fluorophenyl methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and an amine derivative.
Introduction of the Fluorophenyl Methanesulfonyl Group: This step involves the nucleophilic substitution reaction where the fluorophenyl methanesulfonyl chloride reacts with the pyrimidine core.
Attachment of the Dimethylphenyl Group: The final step includes the coupling of the dimethylphenyl group to the pyrimidine core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methanesulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine
- 3,4-Dimethylphenyl 5-chloropyrimidine-4-carboxylate
Uniqueness
3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C20H16ClFN2O4S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H16ClFN2O4S/c1-12-7-8-15(9-13(12)2)28-19(25)18-16(21)10-23-20(24-18)29(26,27)11-14-5-3-4-6-17(14)22/h3-10H,11H2,1-2H3 |
InChI Key |
KNCIMVGHGCINDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)C |
Origin of Product |
United States |
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